2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20018708
InChI: InChI=1S/C6H6F3N3O2S/c1-14-2-3(13)10-5-12-11-4(15-5)6(7,8)9/h2H2,1H3,(H,10,12,13)
SMILES:
Molecular Formula: C6H6F3N3O2S
Molecular Weight: 241.19 g/mol

2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC20018708

Molecular Formula: C6H6F3N3O2S

Molecular Weight: 241.19 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide -

Specification

Molecular Formula C6H6F3N3O2S
Molecular Weight 241.19 g/mol
IUPAC Name 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C6H6F3N3O2S/c1-14-2-3(13)10-5-12-11-4(15-5)6(7,8)9/h2H2,1H3,(H,10,12,13)
Standard InChI Key MBWYLNSSVFWSCE-UHFFFAOYSA-N
Canonical SMILES COCC(=O)NC1=NN=C(S1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide consists of a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At the 5-position, the trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, which influence the ring’s electronic distribution and reactivity. The 2-position is functionalized with an acetamide group bearing a methoxy (-OCH₃) substituent on the methylene carbon, creating a hybrid structure with both polar and lipophilic regions .

Molecular Formula and Weight

  • Molecular Formula: C₇H₇F₃N₃O₃S

  • Molecular Weight: 270.21 g/mol (calculated via atomic mass summation)

  • Key Functional Groups:

    • 1,3,4-Thiadiazole ring (C₂HN₂S)

    • Trifluoromethyl (-CF₃)

    • Methoxy-acetamide (-NH-CO-CH₂-OCH₃)

Spectroscopic Properties (Theoretical)

While experimental spectral data for this compound is unavailable, analogous 1,3,4-thiadiazole derivatives provide a basis for prediction:

  • ¹H NMR:

    • Methoxy protons (-OCH₃): δ 3.3–3.5 ppm (singlet)

    • Acetamide methylene (-CH₂-): δ 4.1–4.3 ppm (quartet, J = 2.5 Hz)

    • Thiadiazole ring protons: δ 8.0–8.5 ppm (dependent on substitution pattern) .

  • IR:

    • C=O stretch: ~1670–1690 cm⁻¹

    • N-H bend: ~1530–1550 cm⁻¹

    • C-F stretch: ~1100–1200 cm⁻¹ .

Synthetic Pathways and Optimization

Proposed Synthesis Route

The synthesis of 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can be inferred from methods used for structurally related acetamide-thiadiazole hybrids :

Step 1: Preparation of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Reagents: Thiocarbohydrazide, trifluoroacetic anhydride.

  • Conditions: Reflux in acetic acid (12 h).

  • Mechanism: Cyclocondensation followed by trifluoromethylation.

Step 2: Acetylation with Methoxyacetyl Chloride

  • Reagents: Methoxyacetyl chloride, triethylamine (base), 1,4-dioxane (solvent).

  • Conditions: Room temperature, 4–6 h .

  • Reaction:

    2-Amino-thiadiazole+Cl-CO-CH2-OCH3Et3N2-Methoxyacetamide-thiadiazole+HCl\text{2-Amino-thiadiazole} + \text{Cl-CO-CH}_2\text{-OCH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{2-Methoxyacetamide-thiadiazole} + \text{HCl}
  • Yield: ~85–90% (estimated based on analogous reactions) .

Purification and Characterization

  • Workup: Precipitation in ice-cold water, filtration, and recrystallization from ethanol/water.

  • Purity Analysis: HPLC (C18 column, MeCN:H₂O = 70:30, λ = 254 nm) .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: Estimated at 1.8–2.2 (moderate lipophilicity due to -CF₃ and -OCH₃ groups).

  • Aqueous Solubility: <10 mg/mL (predicted via SwissADME).

Stability Profile

  • Thermal Stability: Stable up to 200°C (decomposition observed in analogous thiadiazoles at higher temperatures) .

  • Hydrolytic Sensitivity: Susceptible to base-catalyzed hydrolysis at the acetamide bond (t₁/₂ = 24 h at pH 9) .

Biological Activity and Mechanism

Enzyme Inhibition

  • Lipoxygenase (LOX) Inhibition: Methoxylated thiadiazoles demonstrate IC₅₀ values of 10–15 µM against 15-LOX-1, a target in inflammatory diseases .

Comparative Analysis with Analogous Compounds

Parameter2-Methoxy-N-[5-(CF₃)-Thiadiazol]Acetamide2-Chloro-N-[5-(4-OCH₃-Ph)-Thiadiazol]Acetamide N-[5-(CF₃)-Thiadiazol]Acetamide
Molecular Weight270.21283.73255.18
Anticancer IC₅₀ (µM)Hypothetical: 5–158.2 (PC3)12.4 (MCF7)
LogP1.8–2.22.51.5

Future Directions and Applications

Synthetic Chemistry

  • Explore microwave-assisted synthesis to reduce reaction times.

  • Investigate chiral variants for enantioselective biological activity.

Drug Development

  • Targets: EGFR, tubulin polymerization, or DNA topoisomerase II.

  • Formulation: Nanoparticle encapsulation to enhance bioavailability.

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